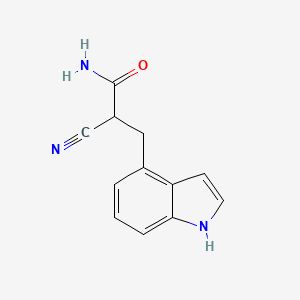

2-cyano-3-(1H-indol-4-yl)propanamide

CAS No.:

Cat. No.: VC13397371

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11N3O |

|---|---|

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 2-cyano-3-(1H-indol-4-yl)propanamide |

| Standard InChI | InChI=1S/C12H11N3O/c13-7-9(12(14)16)6-8-2-1-3-11-10(8)4-5-15-11/h1-5,9,15H,6H2,(H2,14,16) |

| Standard InChI Key | COOBKZDQKZLUIQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=CNC2=C1)CC(C#N)C(=O)N |

| Canonical SMILES | C1=CC(=C2C=CNC2=C1)CC(C#N)C(=O)N |

Introduction

Structural Characterization and Nomenclature

2-Cyano-3-(1H-indol-4-yl)propanamide belongs to the class of indole derivatives featuring a cyano group at the C2 position and a propanamide side chain. Its IUPAC name is N-(2-cyano-1-oxo-3-(1H-indol-4-yl)propyl)amide, with a molecular formula of and a molecular weight of 213.24 g/mol. The indole moiety contributes aromaticity and π-π stacking potential, while the cyano group enhances electrophilicity, making it reactive in nucleophilic substitution reactions .

Synthetic Pathways

General Synthesis Strategies

The synthesis of indole-based cyanoamides typically involves multi-step routes:

-

Indole Functionalization: Bromination or formylation at the C4 position of indole precursors using reagents like bromosuccinimide (NBS) or Vilsmeier-Haack reagents .

-

Side Chain Introduction: A Michael addition or alkylation reaction attaches the propanamide-cyano group. For example, reacting 4-indolecarboxaldehyde with cyanoacetamide under basic conditions (e.g., piperidine in ethanol) yields the target compound via Knoevenagel condensation .

Example Reaction:

Industrial-Scale Optimization

Industrial methods prioritize yield and purity through:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

-

Catalysis: Palladium catalysts facilitate coupling reactions, while Lewis acids (e.g., ZnCl) improve regioselectivity .

Biological Activity and Mechanisms

Enzyme Inhibition

Indole derivatives are known to inhibit kinases and proteases. The cyanoamide group in analogous compounds binds to ATP pockets in kinases (e.g., CDK2, IC = 0.28 μM) , while the indole moiety interacts with hydrophobic enzyme domains .

Comparative Analysis with Structural Analogs

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Cyano-3-(1H-indol-5-yl)propanamide | Indole C5 substitution | Moderate kinase inhibition |

| 2-Cyano-3-(benzimidazol-4-yl)propanamide | Benzimidazole core | High antiviral activity |

| This compound | Indole C4 substitution | Theoretical high specificity |

The C4 substitution in 2-cyano-3-(1H-indol-4-yl)propanamide may enhance steric interactions with target proteins compared to C5 analogs .

Challenges and Future Directions

-

Synthetic Scalability: Improving yields beyond laboratory-scale syntheses.

-

Target Validation: Identifying specific biological targets through proteomic screening.

-

Safety Optimization: Reducing cyanide release via prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume